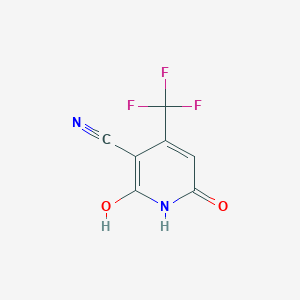

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLZWXISQMMITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382188 | |

| Record name | 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3335-46-4 | |

| Record name | 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile chemical properties

An In-Depth Technical Guide to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules have become indispensable building blocks for the development of novel therapeutics. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these crucial intermediates, this compound stands out as a molecule of significant interest. Its unique architecture, featuring a pyridine core, a potent trifluoromethyl group, a reactive nitrile moiety, and versatile dihydroxy substituents, makes it a highly valuable scaffold in drug discovery.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. As a Senior Application Scientist, the narrative aims to bridge theoretical knowledge with practical, field-proven insights, explaining the causality behind experimental choices and presenting self-validating protocols.

PART 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This section details the identity, physical characteristics, and complex structural nuances of this compound.

Core Chemical Identity

The compound is systematically identified by several key descriptors, summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dihydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile | [1][2] |

| Synonyms | 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine | [3][4] |

| CAS Number | 3335-46-4 | [1][3][5] |

| Molecular Formula | C₇H₃F₃N₂O₂ | [3][6] |

| Molecular Weight | 204.11 g/mol | [6] |

| MDL Number | MFCD06200911 | [1] |

Physical Properties

The macroscopic properties of the compound are indicative of its solid-state behavior and stability.

| Property | Value | Source(s) |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 285°C | [4] |

| Boiling Point (Predicted) | 267.8 ± 40.0 °C | [4] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 2.57 ± 0.58 | [4] |

Structural Elucidation & Tautomerism

One of the most critical chemical features of 2,6-dihydroxypyridines is their existence in multiple tautomeric forms. This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, aromaticity, and interaction with biological targets. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the electronic distribution within the pyridine ring, impacting which tautomer predominates.

The primary tautomeric forms for this molecule are the dihydroxy-pyridine form, two distinct hydroxy-pyridone forms, and the diketo form. Literature on analogous substituted 2,6-dihydroxypyridines suggests that the hydroxy-pyridone form is often the most stable, particularly in polar solvents and the solid state, due to favorable amide resonance and hydrogen bonding capabilities.[7][8]

Caption: Key tautomeric equilibria of the title compound.

Spectroscopic Characterization: A Methodological Approach

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. While specific spectra for this compound are proprietary or not publicly available, a standard characterization workflow would yield predictable results based on the predominant tautomeric form (assumed here to be a hydroxy-pyridone).

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR) or prepare a KBr pellet (for FT-IR).

-

NMR Spectroscopy:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[9]

-

Expected ¹H NMR (DMSO-d₆): A single peak in the aromatic region (δ 6.0-7.0 ppm) for the C5-H proton. Broad signals for the N-H and O-H protons, likely >10 ppm.

-

Expected ¹³C NMR (DMSO-d₆): Signals for two carbonyl/enol carbons (δ >160 ppm), aromatic carbons, a quartet for the CF₃ carbon (due to C-F coupling), and a signal for the nitrile carbon (δ ~115-120 ppm).

-

Expected ¹⁹F NMR (DMSO-d₆): A sharp singlet for the CF₃ group.

-

-

FT-IR Spectroscopy:

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Expected Key Bands: Broad O-H/N-H stretching (~3200-3400 cm⁻¹), C≡N stretching (~2220-2240 cm⁻¹), C=O stretching of the pyridone (~1650 cm⁻¹), C=C/C=N stretching in the ring (~1550-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

-

-

Mass Spectrometry (HRMS-ESI):

-

Acquire high-resolution mass spectra in both positive and negative ion modes.

-

Expected Result: An accurate mass measurement confirming the molecular formula C₇H₃F₃N₂O₂ (e.g., [M-H]⁻ at m/z 203.0101).

-

PART 2: Synthesis and Reactivity

Proposed Synthesis

While multiple synthetic routes may exist, a highly plausible and efficient approach involves the condensation of a β-ketoester with cyanoacetamide, a common strategy for constructing substituted pyridone rings.[10] The key starting materials would be ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and dropping funnel, add 8.4 g of cyanoacetamide with stirring.

-

Addition of Ketoester: Slowly add 18.4 g of ethyl 4,4,4-trifluoroacetoacetate to the mixture. The choice of this specific ketoester is causal; its trifluoromethyl group is directly incorporated into the desired position on the final pyridine ring.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, the precipitated sodium salt of the product is filtered off.

-

Purification: The collected solid is dissolved in water and acidified with concentrated HCl until the pH is ~2-3. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the final product. This acidification step is critical to protonate the salt and isolate the neutral compound.

Chemical Reactivity

The compound's rich functionality allows for diverse chemical transformations, making it a versatile intermediate.

-

Conversion to Dichloropyridine: The dihydroxy (or more accurately, hydroxy-pyridone) functionalities can be converted into chloro groups using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a pivotal transformation, as the resulting 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols.[11][12]

-

N- and O-Alkylation: The pyridone tautomer can undergo alkylation at either the nitrogen or the exocyclic oxygen, depending on the reaction conditions (base, solvent, electrophile), providing another avenue for derivatization.

-

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, further expanding the chemical space accessible from this scaffold.

PART 3: Applications in Medicinal Chemistry

A Privileged Scaffold in Drug Discovery

This compound is instrumental in creating compounds with potential medicinal value.[13] Its utility stems from the synergistic effects of its constituent parts.

-

The Trifluoromethyl Advantage: The CF₃ group is a well-established bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability (by blocking oxidative metabolism), cell membrane permeability, and binding affinity to target proteins.[11][13]

-

The Pyridine Core: The pyridine scaffold is a common motif in a multitude of biologically active molecules and approved drugs.[13]

-

Therapeutic Targets: Research has highlighted its use in the synthesis of novel monoindolyl- and bisindolyl-4-trifluoromethylpyridines, which are being investigated for their antitumor properties.[13] The scaffold is also being explored for developing anti-inflammatory and antiviral agents.[13]

Workflow for Scaffold Derivatization in Drug Discovery

A typical workflow for leveraging this intermediate in a drug discovery campaign involves a two-step process to generate a library of diverse analogues for biological screening.

Caption: Derivatization workflow for library synthesis.

This workflow is efficient because the highly reactive dichloro intermediate can be coupled with a vast array of commercially available or readily synthesized nucleophiles, enabling the rapid generation of chemical diversity around the core scaffold.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

| Hazard Information | Statement | Source(s) |

| Hazard Codes | T, Xi (Toxic, Irritant) | [4] |

| Risk Statements | R25: Toxic if swallowedR36: Irritating to eyes | [4][14] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical adviceS45: In case of accident or if you feel unwell, seek medical advice immediately | [14] |

Handling Protocol:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful enabling tool for medicinal chemists. Its unique combination of a trifluoromethyl group, a dihydroxypyridine core, and a nitrile handle, coupled with its fascinating tautomeric nature, provides a versatile platform for the synthesis of complex molecules. A deep understanding of its properties, reactivity, and synthetic pathways, as detailed in this guide, is crucial for unlocking its full potential in the quest for next-generation therapeutics.

References

- 1. 3335-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound [cymitquimica.com]

- 3. CAS # 3335-46-4, this compound, 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine - chemBlink [chemblink.com]

- 4. 3335-46-4 CAS MSDS (3-CYANO-2,6-DIHYDROXY-4-(TRIFLUOROMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound,3335-46-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. This compound | C7H3F3N2O2 | CID 2782644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 8. wuxibiology.com [wuxibiology.com]

- 9. rsc.org [rsc.org]

- 10. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 11. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]

- 12. 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | 13600-42-5 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. labnovo.com [labnovo.com]

A Comprehensive Technical Guide to the Structure Elucidation of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. Nicotinonitrile derivatives, in particular, represent a class of heterocyclic compounds with significant therapeutic potential, finding applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The introduction of a trifluoromethyl (CF3) group into these scaffolds can profoundly influence their physicochemical and pharmacological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

This technical guide provides an in-depth, experience-driven approach to the complete structure elucidation of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4).[4] We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of spectroscopic data to build a cohesive and irrefutable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for characterizing complex organic molecules.

The core challenge in the structural analysis of this molecule lies not only in confirming the connectivity of the pyridine core but also in definitively establishing the predominant tautomeric form in a given state. The presence of two hydroxyl groups flanking the nitrogen atom introduces the possibility of keto-enol tautomerism, a phenomenon that significantly impacts the molecule's chemical behavior and its presentation in various spectroscopic analyses.[5][6][7]

Foundational Analysis: Mass Spectrometry

The logical first step in the analysis of an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable solvent such as methanol or acetonitrile. The solution should be diluted to a final concentration of approximately 10-50 µg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

ESI Source Parameters (Negative Ion Mode):

-

Capillary Voltage: 3.0-4.0 kV

-

Sheath Gas Flow Rate: 10-20 arbitrary units

-

Auxiliary Gas Flow Rate: 5-10 arbitrary units

-

Capillary Temperature: 275-325 °C

-

-

Mass Analyzer Parameters:

-

Mass Range: m/z 50-500

-

Resolution: >60,000

-

Acquisition Mode: Full scan

-

-

Data Analysis: Identify the [M-H]⁻ ion and compare its exact mass to the theoretical mass calculated for the molecular formula C7H3F3N2O2.[8]

Expected Data and Interpretation

The primary ion observed in negative mode ESI-HRMS will be the deprotonated molecule, [M-H]⁻.

| Parameter | Value | Interpretation |

| Molecular Formula | C7H3F3N2O2 | Confirmed by HRMS |

| Theoretical Mass ([M-H]⁻) | 204.0074 | Calculated for C7H2F3N2O2⁻ |

| Observed Mass ([M-H]⁻) | Within 5 ppm of theoretical | Confirms elemental composition |

The fragmentation pattern in the mass spectrum of trifluoromethyl-substituted heterocycles can be complex.[9][10] Common fragmentation pathways may involve the loss of the trifluoromethyl radical (•CF3) or rearrangements.[11][12] While detailed fragmentation analysis can provide some structural clues, it is often less definitive than NMR for this class of compounds.

Causality in Experimental Choices

-

Negative Ion Mode ESI: The acidic protons of the hydroxyl groups make this molecule highly amenable to deprotonation, leading to a strong signal for the [M-H]⁻ ion in negative mode ESI.

-

High Resolution: This is non-negotiable for confirming the elemental composition. Low-resolution mass spectrometry would not be able to distinguish between C7H3F3N2O2 and other potential elemental compositions with the same nominal mass.

Probing the Carbon-Hydrogen Framework: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of organic molecules. For this particular structure, ¹H, ¹³C, and ¹⁹F NMR will be indispensable.

The Tautomeric Question

Before delving into the NMR data, it is crucial to consider the possible tautomeric forms of this compound. The molecule can exist in the dihydroxy form or in various keto-enol forms. The predominant tautomer in solution will dictate the observed NMR spectra.

Caption: Possible tautomeric forms of the target molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6. The choice of solvent is critical as it can influence tautomeric equilibrium.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Observe the chemical shift, multiplicity, and integration of all signals.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A DEPT-135 experiment is highly recommended to differentiate between CH and C (quaternary) carbons.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

A single signal is expected for the CF3 group.

-

-

2D NMR (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds. This is crucial for establishing long-range connectivity.

-

Predicted NMR Data and Interpretation

The following table summarizes the predicted NMR data for the most likely tautomer, the 6-hydroxy-2-oxo-1,2-dihydropyridine form, which is often favored for 2,6-dihydroxypyridines.[6]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Key HMBC Correlations |

| ¹H | ~12-14 | broad singlet | NH | C2, C6 |

| ~11-13 | broad singlet | OH | C5, C6 | |

| ~6.5-7.0 | singlet | H5 | C3, C4, C6 | |

| ¹³C | ~160 | singlet | C2 (C=O) | H5, NH |

| ~100 | singlet | C3 (C-CN) | H5 | |

| ~120 (q, J ≈ 35 Hz) | quartet | C4 (C-CF3) | H5 | |

| ~105 | singlet | C5 | H5 | |

| ~165 | singlet | C6 (C-OH) | H5, OH, NH | |

| ~118 | singlet | CN | - | |

| ~123 (q, J ≈ 275 Hz) | quartet | CF3 | - | |

| ¹⁹F | ~ -60 to -70 | singlet | CF3 | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The Logic of Structural Assembly

The following workflow illustrates how the spectroscopic data are integrated to build the final structure.

Caption: Workflow for structure elucidation.

-

¹H NMR: The presence of a single aromatic proton signal indicates a highly substituted pyridine ring. The broad signals for NH and OH are characteristic and will exchange with D2O.

-

¹³C NMR: The key diagnostic signals are the quartets arising from C-F coupling. The carbon directly attached to the CF3 group (C4) will appear as a quartet with a coupling constant (²JCF) of approximately 35 Hz. The CF3 carbon itself will be a quartet with a much larger coupling constant (¹JCF) of around 275 Hz.[13] The chemical shift of C2 at ~160 ppm is highly indicative of a carbonyl carbon, supporting the 2-oxo tautomer.

-

¹⁹F NMR: A single signal confirms the presence of one CF3 group.[14][15]

-

HMBC: This 2D experiment is the linchpin of the elucidation. The correlation between the lone aromatic proton (H5) and carbons C3, C4, and C6 will definitively place the substituents around the ring.

Vibrational Spectroscopy: Infrared (IR) Analysis

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amide |

| 2220-2260 | C≡N stretch | Nitrile |

| 1650-1680 | C=O stretch | Amide/Pyridone Carbonyl |

| 1550-1620 | C=C, C=N stretch | Aromatic Ring |

| 1100-1300 | C-F stretch | Trifluoromethyl |

The IR spectrum provides strong corroborating evidence for the functional groups identified by NMR. A strong absorption in the nitrile region (2220-2260 cm⁻¹) is a key diagnostic peak.[16][17] The presence of a strong carbonyl absorption around 1650-1680 cm⁻¹ further supports the pyridone tautomer.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from several analytical techniques. By starting with HRMS to establish the molecular formula, and then using a comprehensive suite of 1D and 2D NMR experiments to map the carbon-hydrogen framework, we can confidently determine the connectivity of the molecule. Crucially, the combination of ¹³C NMR chemical shifts and IR spectroscopy allows for the definitive assignment of the predominant tautomeric form in the solid or solution state. This systematic and logic-driven approach ensures the highest level of scientific integrity and provides an unambiguous structural assignment, a critical step in the advancement of any research or drug development program involving this versatile chemical intermediate.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CAS # 3335-46-4, this compound, 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine - chemBlink [chemblink.com]

- 5. Tautomerism of the Monohydroxy Derivatives of Five-Membered O, N, and S Heterocycles - Lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. This compound | C7H3F3N2O2 | CID 2782644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 10. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Acetonitrile [webbook.nist.gov]

An In-depth Technical Guide to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4)

A Core Intermediate for Advanced Agrochemicals and Pharmaceuticals

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, CAS 3335-46-4, a pivotal heterocyclic intermediate. The document delves into its chemical identity, physicochemical properties, and its significant role in the synthesis of high-value chemical entities, most notably the insecticide Flonicamid. A detailed, field-proven synthesis protocol is presented, alongside a discussion of the compound's reactivity and potential applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers in organic synthesis, agrochemical development, and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: The Significance of a Fluorinated Pyridine Core

This compound, also known by synonyms such as 3-Cyano-6-hydroxy-4-trifluoromethyl-2(1H)-pyridone, is a specialized chemical intermediate characterized by a trifluoromethyl group appended to a dihydroxynitrile-substituted pyridine ring. The incorporation of the trifluoromethyl moiety is a well-established strategy in medicinal and agrochemical chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of molecules, often leading to improved efficacy and pharmacokinetic profiles.

The primary and most commercially significant application of this compound is as a key precursor in the industrial synthesis of Flonicamid, a selective aphicide with a unique mode of action that disrupts insect stylet penetration and feeding. Beyond this, the inherent reactivity of the pyridine core and its substituents makes this compound an attractive scaffold for the development of a diverse array of novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents[1]. This guide will provide the technical details necessary for its synthesis, characterization, and further derivatization.

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 3335-46-4 | [2] |

| Molecular Formula | C₇H₃F₃N₂O₂ | [2] |

| Molecular Weight | 204.11 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 285 °C | |

| Boiling Point | 582.2 ± 50.0 °C at 760 mmHg | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Flash Point | 305.9 ± 30.1 °C | |

| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C |

Structural Representation:

The chemical structure of this compound reveals its key functional groups: a pyridine ring, two hydroxyl groups, a nitrile group, and a trifluoromethyl group. The presence of the hydroxyl groups means the compound can exist in tautomeric forms, predominantly as the pyridone structure.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction between ethyl trifluoroacetoacetate and cyanoacetamide. This reaction proceeds via a well-established pathway for the formation of substituted pyridones.

Caption: Synthetic pathway for this compound.

Detailed Experimental Procedure

This protocol is a composite procedure based on established methods for the synthesis of related 3-cyano-2-pyridones and information from patent literature[3]. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Ethyl trifluoroacetoacetate

-

Cyanoacetamide

-

N-Methylmorpholine (or another suitable organic base like triethylamine or piperidine)[3]

-

Ethanol (or a suitable reaction solvent)

-

Hydrochloric acid (for workup)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetamide (1.0 molar equivalent) and ethyl trifluoroacetoacetate (1.0 to 1.1 molar equivalents) in ethanol.

-

Base Addition: To the stirred mixture, add the organic base (e.g., N-methylmorpholine, 1.0 to 1.5 molar equivalents)[3]. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 10-16 hours[3]. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of the Salt: Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the organic base salt. If so, collect the solid by filtration and wash with cold ethanol.

-

Acidification: Dissolve the collected salt in water and acidify with hydrochloric acid to a pH of approximately 2-3. This will protonate the dihydroxy pyridine to its neutral form.

-

Purification: The precipitated solid, this compound, is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Causality Behind Experimental Choices:

-

Choice of Base: An organic base like N-methylmorpholine is used to deprotonate the active methylene group of cyanoacetamide, initiating the condensation with the ester. It also facilitates the subsequent cyclization and aromatization steps.

-

Solvent: Ethanol is a common solvent for this type of condensation as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Acid Workup: The acidification step is crucial to neutralize the salt of the product, leading to the precipitation of the final, neutral compound.

Spectroscopic Characterization (Predicted)

As of the date of this guide, detailed, publicly available experimental spectroscopic data (NMR, FTIR, MS) for this compound is limited. The following are predicted key spectral features based on the compound's structure and data from analogous molecules. Researchers are strongly encouraged to perform their own spectral analysis for confirmation.

¹H NMR (Predicted, in DMSO-d₆):

-

A broad singlet in the downfield region (δ 10-12 ppm) corresponding to the two exchangeable hydroxyl/amide protons.

-

A singlet in the aromatic region (δ 6.5-7.5 ppm) for the lone proton on the pyridine ring.

¹³C NMR (Predicted, in DMSO-d₆):

-

Signals for the two carbonyl/enolic carbons in the range of δ 160-170 ppm.

-

A quartet for the trifluoromethyl carbon (δ ~120-125 ppm) with a characteristic large C-F coupling constant.

-

Signals for the other aromatic carbons between δ 90-150 ppm.

-

A signal for the nitrile carbon (δ ~115-120 ppm).

FTIR (Predicted, KBr pellet):

-

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H/N-H stretching vibrations.

-

A sharp peak around 2220-2230 cm⁻¹ for the C≡N stretching of the nitrile group.

-

Strong absorption bands in the 1600-1680 cm⁻¹ region, characteristic of the C=O and C=C stretching vibrations of the pyridone ring.

-

Strong bands in the 1100-1350 cm⁻¹ region due to the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (Predicted, ESI-):

-

A prominent ion at m/z 203 [M-H]⁻ corresponding to the deprotonated molecule.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its multiple reactive sites.

Caption: Reactivity and synthetic utility of the title compound.

-

Chlorination: The hydroxyl groups can be readily converted to chloro groups using reagents like phosphorus oxychloride (POCl₃). The resulting 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is a key intermediate for further nucleophilic substitution reactions.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. This acid is the direct precursor to Flonicamid.

-

Etherification: The hydroxyl groups can be alkylated to form ethers, allowing for the introduction of diverse functionalities.

The synthesis of 4-(trifluoromethyl)nicotinic acid from the title compound is a critical step in the production of Flonicamid. This typically involves the hydrolysis of the nitrile group, often after chlorination of the hydroxyl groups followed by dehalogenation.

Biological Activity and Applications

While this compound is primarily valued as a synthetic intermediate, the trifluoromethylpyridine scaffold is a known pharmacophore. Derivatives of this core structure have been investigated for a range of biological activities.

-

Agrochemicals: As established, it is the cornerstone for the synthesis of Flonicamid, a potent insecticide.

-

Pharmaceuticals: The trifluoromethylnicotinonitrile moiety is a building block for compounds with potential as:

-

Anticancer agents: The pyridine ring system is a common feature in many kinase inhibitors and other anticancer drugs.

-

Anti-inflammatory and Antiviral drugs: The unique electronic properties conferred by the trifluoromethyl and nitrile groups can be exploited to design novel therapeutic agents.

-

Direct biological screening data for this compound is not widely reported in the public domain. Its primary biological relevance is as a precursor to more complex, biologically active molecules.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value intermediate whose importance is firmly established in the agrochemical industry and growing in the pharmaceutical sector. Its synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it a powerful tool for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its synthetic potential, aiming to empower researchers to fully leverage the capabilities of this important fluorinated heterocyclic compound.

References

The Ascendant Role of Trifluoromethyl-Substituted Nicotinonitriles in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl group (-CF₃) has garnered significant attention due to its profound impact on a molecule's physicochemical and biological properties. When coupled with the privileged nicotinonitrile scaffold, a versatile building block in numerous approved drugs, the resulting trifluoromethyl-substituted nicotinonitriles emerge as a class of compounds with exceptional therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We delve into their roles as potent anticancer agents, kinase inhibitors, and modulators of other key biological processes, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Introduction: The Strategic Synergy of -CF₃ and the Nicotinonitrile Core

The prevalence of the nicotinonitrile (3-cyanopyridine) framework in a variety of clinically successful drugs underscores its significance as a "privileged structure" in medicinal chemistry.[1] Its inherent features, including its ability to participate in hydrogen bonding and its synthetic tractability, make it an ideal scaffold for the development of novel therapeutics.[1] The introduction of a trifluoromethyl group further enhances the therapeutic potential of this scaffold. The unique properties of the -CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, can dramatically improve a drug candidate's potency, bioavailability, and pharmacokinetic profile.[2][3][4] This powerful combination of the nicotinonitrile core and the trifluoromethyl substituent has given rise to a promising class of molecules with a broad spectrum of biological activities.

Synthetic Strategies for Trifluoromethyl-Substituted Nicotinonitriles

The efficient synthesis of trifluoromethyl-substituted nicotinonitriles is crucial for exploring their therapeutic potential. Several synthetic routes have been developed, often leveraging readily available starting materials and robust reaction conditions. A common and effective method involves the condensation of a trifluoromethyl-beta-ketoester with an enaminonitrile, followed by cyclization to form the pyridine ring.

General Synthetic Protocol: A Step-by-Step Guide

Herein, we outline a generalized, multi-step synthetic protocol for the preparation of a 4-(trifluoromethyl)nicotinonitrile derivative, a common structural motif in this class of compounds.

Step 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-en-2-one

-

In a 1000 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 72.1 g of vinyl ethyl ether, 87.0 g of pyridine, and 500 mL of toluene.

-

Cool the mixture to 0-5 °C with an ice bath.

-

Slowly add 159.0 g of trifluoroacetyl chloride dropwise over 1 hour, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring for an additional 3 hours at the same temperature.

-

Quench the reaction by adding 300 mL of ice water.

-

Separate the organic layer and wash it twice with a saturated brine solution.

-

Remove the toluene under reduced pressure to yield the light yellow liquid, 4-ethoxy-1,1,1-trifluoro-3-en-2-one.[5]

Step 2: Synthesis of 4-(Trifluoromethyl)nicotinonitrile

-

In a 1000 mL four-necked flask, add 168.1 g of the 4-ethoxy-1,1,1-trifluoro-3-en-2-one obtained in Step 1, 68.1 g of 3-aminoacrylonitrile, and 300 mL of methanol.

-

Stir the mixture and heat to reflux for 3 hours.

-

After 3 hours, add 59.4 g of a methanol solution of sodium methoxide dropwise.

-

Continue to reflux the reaction mixture for an additional 5 hours.

-

After cooling, recover the solvent to obtain a white solid.

-

Wash the solid with water and dry to yield 4-(trifluoromethyl)nicotinonitrile.[5]

Visualization of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4-(trifluoromethyl)nicotinonitrile.

Diverse Biological Activities: A Multifaceted Therapeutic Profile

Trifluoromethyl-substituted nicotinonitriles have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. Their therapeutic potential spans from oncology to infectious diseases and inflammatory conditions.

Anticancer Activity: Targeting the Hallmarks of Cancer

A significant body of research has focused on the anticancer properties of this class of compounds. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer cells.

3.1.1. Kinase Inhibition: A Primary Mechanism of Action

Many trifluoromethyl-substituted nicotinonitriles exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are frequently overactive in cancer.

-

Pim Kinase Inhibition: Certain nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases that are overexpressed in various cancers and are associated with tumor cell proliferation and survival.[6][7] Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[6] Docking studies have further elucidated the binding interactions of these inhibitors with the active site of Pim-1 kinase.[6]

-

Other Kinase Targets: The versatility of the trifluoromethyl-nicotinonitrile scaffold allows for its adaptation to target other important kinases in oncology, such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and the mammalian target of rapamycin (mTOR).[8][9][10][11] The development of selective inhibitors for these kinases is an active area of research.

3.1.2. Induction of Apoptosis

Beyond kinase inhibition, these compounds can trigger programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with certain trifluoromethyl-substituted nicotinonitriles leads to the upregulation of pro-apoptotic proteins like p53 and Bax, and an increase in the expression of executioner caspases, such as caspase-3.[6]

Visualization of the Apoptotic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Overview on the synthetic routes to nicotine nitriles [ouci.dntb.gov.ua]

- 3. Nonsteroidal antiinflammatory agents. Part 21: optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl- hydroxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. labiotech.eu [labiotech.eu]

- 10. Targeting JAK3 and BTK tyrosine kinases with rationally-designed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Characterization of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, a substituted pyridine, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this scaffold an attractive starting point for new therapeutic agents.[1] This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound. We will delve into the theoretical underpinnings of these analytical techniques and provide practical, field-proven protocols for data acquisition and interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, tautomerism between the dihydroxy-pyridine and pyridone forms will significantly influence the observed spectra. The equilibrium between these forms is often solvent and temperature-dependent.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, with key signals corresponding to the aromatic proton and the hydroxyl protons.

-

Aromatic Proton (H5): A singlet is expected for the single proton on the pyridine ring. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent cyano and trifluoromethyl groups.

-

Hydroxyl Protons (-OH): The hydroxyl protons are expected to produce a broad singlet. The chemical shift of this peak can vary significantly with concentration, temperature, and the choice of deuterated solvent due to hydrogen bonding. In some instances, these protons may exchange with residual water in the solvent, leading to a very broad or even unobservable signal.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H5 | 6.5 - 7.5 | s (singlet) | The precise shift is dependent on the dominant tautomeric form. |

| OH | 5.0 - 12.0 | br s (broad singlet) | Exchangeable with D₂O. Position is highly variable. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

-

Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the hydroxyl groups (C2 and C6) are expected to be significantly downfield.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the 110-125 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Notes |

| C2, C6 | 160 - 170 | s (singlet) | Chemical shift is sensitive to tautomerism. |

| C3 | 90 - 100 | s (singlet) | Shielded carbon adjacent to two electron-donating groups in the dihydroxy form. |

| C4 | 140 - 150 | q (quartet) | Coupled to the three fluorine atoms. |

| C5 | 110 - 120 | s (singlet) | |

| -C≡N | 115 - 125 | s (singlet) | |

| -CF₃ | 120 - 130 | q (quartet) | Large one-bond C-F coupling constant is expected. |

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for polar compounds and allows for the observation of exchangeable protons).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

A sufficient number of scans (typically 16) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3400 - 3200 | O-H | Stretching | Broad, Strong |

| 2240 - 2220 | C≡N | Stretching | Medium |

| 1650 - 1550 | C=C, C=N | Ring Stretching | Medium to Strong |

| 1350 - 1150 | C-F | Stretching | Strong |

| ~3100 | Aromatic C-H | Stretching | Weak to Medium |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The presence of a strong C-F stretching band is a characteristic feature of trifluoromethylated compounds.

Experimental Protocol: IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR data acquisition.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands in the final spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₇H₃F₃N₂O₂. The expected exact mass of the molecular ion can be calculated for high-resolution mass spectrometry.

-

Fragmentation Pattern: Electron ionization (EI) is likely to cause significant fragmentation. Key fragmentation pathways may include the loss of small, stable molecules such as CO, HCN, and CF₃.

Table 4: Predicted Mass Spectral Fragments

| m/z | Possible Fragment | Notes |

| [M]⁺ | Molecular Ion | The parent peak. |

| [M - CO]⁺ | Loss of carbon monoxide | Common for phenolic compounds. |

| [M - HCN]⁺ | Loss of hydrogen cyanide | From the nitrile group and ring. |

| [M - CF₃]⁺ | Loss of trifluoromethyl radical | A significant peak may be observed. |

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

Caption: Workflow for LC-MS data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Liquid Chromatography:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC system.

-

Separate the compound using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in either positive or negative ion mode.

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS is essential for its unambiguous structural characterization. This guide provides a predictive framework and detailed experimental protocols to aid researchers in this endeavor. The interplay of the hydroxyl, trifluoromethyl, and nitrile functional groups on the pyridine core presents a unique spectral signature that, when properly interpreted, confirms the identity and purity of this valuable synthetic intermediate.

References

A Technical Guide to the Solubility Profile of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile for Drug Discovery Applications

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems and influences its entire developmental lifecycle, from early-stage screening to formulation.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4), a key intermediate in the synthesis of novel pharmaceuticals, including potential antitumor, anti-inflammatory, and antiviral agents.[3] Given the limited publicly available data on this specific compound, this document outlines a systematic approach for researchers, scientists, and drug development professionals to determine its solubility profile. It integrates theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment. The causality behind experimental choices is explained, and methodologies are presented as self-validating systems to ensure data integrity and reproducibility.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule's behavior in different solvents is governed by the interplay of its distinct functional groups.

Chemical Structure:

Image Source: PubChem CID 2782644.[4]

Predicted Physicochemical Properties:

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₇H₃F₃N₂O₂ | PubChem[4] | --- |

| Molecular Weight | 216.11 g/mol | PubChem[4] | Affects molar concentration calculations. |

| Predicted XLogP3 | 0.8 | PubChem | Indicates moderate lipophilicity, suggesting some solubility in organic solvents but potentially limited aqueous solubility for the neutral form. |

| Predicted pKa | Acidic pKa ≈ 4.5 - 5.5 | Estimated | The two hydroxyl groups on the pyridine ring are acidic. Solubility is expected to increase significantly in aqueous solutions above this pH as the molecule deprotonates to form a more soluble anion. |

| Hydrogen Bond Donors | 2 (from OH groups) | PubChem | Capable of donating hydrogen bonds, which can aid solubility in protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 4 (from O and N atoms) | PubChem | Capable of accepting hydrogen bonds, enhancing interaction with polar solvents. |

Theoretical Interpretation:

-

The Trifluoromethyl (CF₃) Group: This is a strongly electron-withdrawing and highly lipophilic group. Its presence is known to increase the metabolic stability and lipophilicity of drug candidates, which often corresponds to lower aqueous solubility.[5]

-

Dihydroxy (OH) Groups: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, which generally favors solubility in polar, protic solvents like water. Furthermore, these groups are acidic. At a pH above the compound's pKa, they will deprotonate, forming an anionic species. This ionization dramatically increases aqueous solubility due to the ion-dipole interactions with water molecules. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.[6][7]

-

Nicotinonitrile Scaffold: The pyridine ring and the nitrile (-C≡N) group introduce polarity. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. The aromatic nature of the ring can contribute to crystal lattice energy, which must be overcome for dissolution, potentially limiting solubility.

Hypothesis: Based on this analysis, this compound is predicted to be a moderately lipophilic, acidic compound with poor to moderate solubility in neutral aqueous media. Its aqueous solubility should increase substantially at pH > 6. It is expected to exhibit good solubility in polar organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.

Part 2: Experimental Determination of Solubility

To obtain reliable data, two distinct types of solubility assays are recommended: a kinetic assay for rapid, high-throughput assessment and a thermodynamic assay for determining the true equilibrium solubility.[1][8]

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly flag potential issues.[8][9] This method measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer after a short incubation.[1][10] It is not a measure of true thermodynamic equilibrium but is invaluable for high-throughput screening.

Caption: Workflow for the kinetic solubility assay.

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[9]

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.[10]

-

Buffer Addition: Rapidly add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This induces precipitation of the compound. The final DMSO concentration is 1%.

-

Incubation: Seal the plate and shake it on a plate shaker for 2 hours at room temperature (25°C) to allow the solution to approach a steady state.[8]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.[1]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.

Thermodynamic Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound, measured by allowing excess solid material to equilibrate with a solvent over an extended period.[6][11] This "shake-flask" method is the gold standard and is crucial for lead optimization and preformulation studies.[8][11]

Caption: Workflow for the thermodynamic solubility assay.

-

Sample Preparation: Add an excess amount of solid this compound (e.g., ~1 mg) into a 1.5 mL glass vial.[11] The exact amount should be enough to ensure solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 buffer, water, ethanol) to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Incubate for at least 24 hours to ensure equilibrium is reached.[6][11]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.45 µm PVDF filter.[12]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute this aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][12]

-

Data Analysis: Prepare a standard calibration curve using solutions of known concentrations. Use this curve to determine the concentration of the compound in the supernatant, which represents its thermodynamic solubility.[12]

Part 3: Data Presentation and Interpretation

All solubility data should be compiled into a clear, concise table to facilitate comparison across different conditions.

Table 1: Solubility Profile of this compound

| Solvent/Buffer System | pH | Assay Type | Solubility (µg/mL) | Solubility (µM) | Comments |

| Phosphate-Buffered Saline | 7.4 | Kinetic | [Experimental Data] | [Calculated Data] | Physiologically relevant pH. |

| Phosphate-Buffered Saline | 7.4 | Thermodynamic | [Experimental Data] | [Calculated Data] | Gold-standard physiological solubility. |

| Citrate Buffer | 5.0 | Thermodynamic | [Experimental Data] | [Calculated Data] | Represents acidic environment (e.g., intestine). |

| HCl Buffer | 2.0 | Thermodynamic | [Experimental Data] | [Calculated Data] | Represents gastric environment. |

| Deionized Water | ~6-7 | Thermodynamic | [Experimental Data] | [Calculated Data] | Baseline aqueous solubility. |

| Methanol (MeOH) | N/A | Thermodynamic | [Experimental Data] | [Calculated Data] | Common organic solvent. |

| Ethanol (EtOH) | N/A | Thermodynamic | [Experimental Data] | [Calculated Data] | Pharmaceutically acceptable co-solvent. |

| Acetonitrile (ACN) | N/A | Thermodynamic | [Experimental Data] | [Calculated Data] | Common reverse-phase HPLC solvent. |

| Dimethyl Sulfoxide (DMSO) | N/A | Thermodynamic | [Experimental Data] | [Calculated Data] | High solubility expected; used for stocks. |

Interpretation of Results:

-

pH-Dependency: A significant increase in solubility from pH 5.0 to pH 7.4 would confirm the acidic nature of the compound and the importance of its ionization state for aqueous solubility.

-

Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic value. This is because the kinetic measurement reflects a supersaturated state before it has had time to fully equilibrate and precipitate.[2]

-

Organic Solvents: High solubility in DMSO, MeOH, and EtOH would be expected and confirms its utility for creating stock solutions for in vitro assays.

-

Implications for Drug Development: Poor aqueous solubility (<10 µg/mL) at physiological pH can be a major hurdle for oral bioavailability and may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions.[6]

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H3F3N2O2 | CID 2782644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. evotec.com [evotec.com]

- 7. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the Mechanism of Action of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile-Derived Therapeutics

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Abstract

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile stands as a pivotal chemical intermediate, recognized for its integral role in the synthesis of a new generation of therapeutic agents.[1] Its unique trifluoromethyl-substituted pyridine core provides a chemically versatile scaffold for developing targeted therapies, particularly in the realms of oncology and autoimmune diseases.[1][2] This guide delineates the mechanistic underpinnings of compounds derived from this scaffold, with a primary focus on the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, we will explore the allosteric inhibition of Tyrosine Kinase 2 (TYK2), a non-receptor tyrosine-protein kinase, as a paradigm for the therapeutic action of these molecules. By understanding the intricate molecular interactions and downstream cellular consequences of TYK2 inhibition, researchers can better leverage the this compound scaffold for the rational design of novel, highly selective, and efficacious drugs.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The nicotinonitrile, or 3-cyanopyridine, nucleus is a prominent scaffold in medicinal chemistry, forming the backbone of numerous marketed drugs with diverse pharmacological activities.[3] The subject of this guide, this compound, is a specialized derivative of this class. The incorporation of a trifluoromethyl group is a strategic choice in drug design, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1] While this compound is primarily a building block, its structural motifs are instrumental in the development of potent and selective kinase inhibitors.

This guide will focus on the mechanism of action of deucravacitinib, a first-in-class, oral, selective, allosteric inhibitor of TYK2, as a prime example of a therapeutic agent whose core structure is related to the nicotinonitrile family.[4][5] Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for a range of other immune-mediated diseases.[4][6] Its mechanism provides a compelling case study for the therapeutic potential of compounds derived from the nicotinonitrile scaffold.

The TYK2/STAT Signaling Pathway: A Key Therapeutic Target

TYK2 is a member of the JAK family of enzymes, which also includes JAK1, JAK2, and JAK3. These kinases are crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, thereby regulating gene expression and cellular responses.[6] The TYK2 pathway is particularly important in mediating the effects of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[5][7]

The canonical TYK2/STAT signaling cascade proceeds as follows:

-

Cytokine Binding and Receptor Dimerization: A cytokine (e.g., IL-23) binds to its specific receptor on the cell surface, inducing a conformational change that brings the associated TYK2 and another JAK family member (e.g., JAK2) into close proximity.

-

Trans-phosphorylation and Activation: The JAKs phosphorylate each other, leading to their full enzymatic activation.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once recruited, the STATs themselves are phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs (p-STATs) dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus.[8][9]

-

Gene Transcription: In the nucleus, the p-STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. These genes often encode proteins involved in inflammation, immune cell differentiation, and proliferation.

Visualizing the TYK2/STAT Signaling Pathway

Caption: The canonical TYK2/STAT signaling cascade.

Mechanism of Action: Allosteric Inhibition of TYK2

Therapeutics derived from nicotinonitrile-like scaffolds, such as deucravacitinib, employ a sophisticated mechanism of action: allosteric inhibition of TYK2.[10] This contrasts with many other JAK inhibitors that are orthosteric, meaning they compete with ATP for binding at the enzyme's active site.[11]

TYK2, like other JAKs, possesses a catalytic domain (the JH1 domain) and a regulatory pseudokinase domain (the JH2 domain).[10] The JH2 domain, while lacking catalytic activity, plays a crucial role in modulating the function of the JH1 domain. Deucravacitinib selectively binds to the JH2 domain, locking the enzyme in an inactive conformation.[10] This allosteric binding prevents the conformational changes necessary for TYK2 to become catalytically active, thereby inhibiting its ability to phosphorylate downstream targets.[10]

The key advantages of this allosteric mechanism are:

-

High Selectivity: The JH2 domain is more structurally diverse among the JAK family members than the highly conserved ATP-binding site in the JH1 domain. This allows for the development of inhibitors that are highly selective for TYK2, minimizing off-target effects on JAK1, JAK2, and JAK3.[10][12]

-

Reduced Off-Target Effects: By avoiding the ATP-binding site, allosteric inhibitors are less likely to interact with other kinases in the human kinome, leading to a more favorable safety profile.[13] This targeted approach reduces the risk of global immunosuppression that can be associated with broader-acting JAK inhibitors.[10]

Visualizing Allosteric vs. Orthosteric Inhibition

Caption: Orthosteric vs. Allosteric inhibition of TYK2.

Experimental Protocols for Elucidating the Mechanism of Action

A robust understanding of a compound's mechanism of action requires a multi-faceted experimental approach. Below are key protocols for characterizing a putative TYK2 inhibitor derived from the this compound scaffold.

Target Engagement: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the test compound on TYK2 enzymatic activity and to assess its selectivity against other JAK family members.

Methodology:

-

Reagents and Materials:

-

Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide).

-

ATP.

-

Test compound dissolved in DMSO.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the specific JAK enzyme, and the substrate peptide.

-

Add the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Compare the IC50 values for TYK2 with those for JAK1, JAK2, and JAK3 to determine selectivity.

-

Cellular Activity: Phospho-STAT3 Western Blot

Objective: To confirm that the test compound inhibits TYK2 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT3.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target cytokine receptors.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a cytokine known to signal through TYK2 (e.g., IL-23) for 15-30 minutes.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-STAT3 and total STAT3 using densitometry software.

-

Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

-

Determine the concentration-dependent inhibition of STAT3 phosphorylation by the test compound.

-

Experimental Workflow: From Target to Cellular Effect

Caption: A streamlined workflow for characterizing a TYK2 inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for a selective TYK2 inhibitor developed from a nicotinonitrile scaffold, compared to a non-selective JAK inhibitor.

| Parameter | Selective TYK2 Inhibitor (e.g., Deucravacitinib-like) | Non-Selective JAK Inhibitor |

| TYK2 IC50 | 1 nM | 5 nM |

| JAK1 IC50 | 1,000 nM | 10 nM |

| JAK2 IC50 | 1,500 nM | 2 nM |

| JAK3 IC50 | >10,000 nM | 50 nM |

| Selectivity (vs. JAK2) | 1,500-fold | 0.4-fold |

| IL-23-induced p-STAT3 IC50 (cellular) | 10 nM | 8 nM |

Data are for illustrative purposes and do not represent actual clinical data for a specific compound unless cited.

Discussion and Future Directions

The development of selective, allosteric TYK2 inhibitors marks a significant advancement in the treatment of immune-mediated diseases.[12][14] The this compound scaffold and its derivatives have proven to be a fertile ground for the discovery of such molecules. The high selectivity achievable with allosteric inhibitors minimizes the risk of side effects associated with broader JAK inhibition, such as infections, blood clots, and cardiovascular complications.[13]

Future research in this area should focus on:

-

Expanding Therapeutic Indications: Investigating the efficacy of selective TYK2 inhibitors in other autoimmune diseases like systemic lupus erythematosus, inflammatory bowel disease, and rheumatoid arthritis.[6][14]

-

Structure-Activity Relationship (SAR) Studies: Further optimizing the nicotinonitrile scaffold to enhance potency, selectivity, and pharmacokinetic properties.

-

Biomarker Discovery: Identifying biomarkers that can predict patient response to TYK2 inhibition, enabling a more personalized medicine approach.

-

Exploring Other Kinase Targets: Leveraging the versatility of the nicotinonitrile scaffold to design inhibitors for other clinically relevant kinases.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a class of highly targeted and effective therapeutics. The mechanism of allosteric TYK2 inhibition, exemplified by deucravacitinib, showcases the power of rational drug design in addressing complex diseases. By selectively modulating the TYK2/STAT pathway, these compounds can dampen the pro-inflammatory signaling that drives many autoimmune conditions, offering a promising therapeutic strategy with an improved benefit-risk profile. As our understanding of kinase signaling continues to evolve, the foundational role of scaffolds like this compound will undoubtedly continue to fuel innovation in drug discovery.

References

- 1. nbinno.com [nbinno.com]